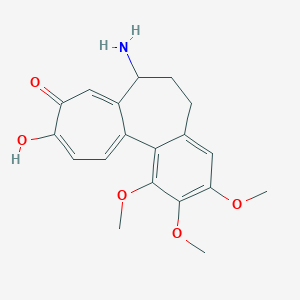

Deacetylcolchiceine

Descripción general

Descripción

Deacetylcolchiceine, also known as N-Deacetylcolchiceine, is a derivative of colchicine . Its IUPAC name is (S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one . It has a molecular weight of 343.38 .

Synthesis Analysis

Fluorescein colchicine (FC) was prepared by the addition of fluorescein isothiocyanate to deacetylcolchicine . The product, FC, was separated from the reactants by thin-layer chromatography (TLC) . Another method for its preparation from colchicine has been reported .

Aplicaciones Científicas De Investigación

Cancer Treatment Research

Deacetylcolchiceine has been studied for its potential in cancer treatment due to its cytotoxic properties. It’s a derivative of colchicine, a well-known compound with anti-mitotic and anti-tumor activities. Researchers are exploring Deacetylcolchiceine’s ability to bind to tubulin, disrupt microtubule dynamics, and consequently inhibit cell division, which is crucial in cancer therapy .

Synthesis of Novel Alkaloids

The compound serves as a precursor in the synthesis of novel alkaloids like colchifoline. These synthetic derivatives are of interest due to their potential pharmacological properties, including cytotoxic activity, which could lead to new therapeutic agents .

Anti-Inflammatory Applications

Deacetylcolchiceine derivatives are being investigated for their anti-inflammatory effects. This application is particularly relevant in conditions where inflammation plays a key role, such as autoimmune diseases and chronic inflammatory disorders .

Cardiovascular Disease Research

There is ongoing research into the use of Deacetylcolchiceine derivatives for cardiovascular diseases. The anti-inflammatory and anti-fibrotic effects of these compounds could offer new avenues for treating conditions like heart failure and atherosclerosis .

Neurodegenerative Disease Studies

Scientists are examining the potential of Deacetylcolchiceine in neurodegenerative disease research. Its ability to modulate microtubule stability may be beneficial in diseases like Alzheimer’s, where microtubule-associated pathology is observed .

Gout and Familial Mediterranean Fever (FMF)

While colchicine itself is used in the treatment of gout and FMF, Deacetylcolchiceine is being evaluated for similar uses. Its modified toxicity profile compared to colchicine could make it a safer alternative for long-term treatment .

Dermatological Conditions

Emerging research suggests that Deacetylcolchiceine could be useful in dermatology, particularly for diseases that involve rapid cell turnover or inflammation, such as psoriasis and certain types of dermatitis .

Hepatic Disorders

The compound’s potential effects on liver fibrosis and hepatocellular carcinoma are subjects of current research. By affecting cellular proliferation and inflammation, Deacetylcolchiceine might contribute to new treatments for liver diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of Deacetylcolchiceine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Deacetylcolchiceine interacts with tubulin by binding to it and disrupting microtubule action . This prevents the polymerization of tubulin, thereby inhibiting the formation of microtubules . Additionally, Deacetylcolchiceine has been shown to stimulate the intrinsic GTPase activity of tubulin . This interaction induces apoptosis and activates the JNK/SAPK signals .

Biochemical Pathways

The interaction of Deacetylcolchiceine with tubulin affects the microtubule dynamics, which is a crucial part of many cellular processes, including cell division and intracellular transport . By disrupting microtubule action, Deacetylcolchiceine can affect these processes and their downstream effects .

Result of Action

The binding of Deacetylcolchiceine to tubulin and the subsequent disruption of microtubule action can lead to cell cycle arrest and apoptosis . This can have significant effects at the molecular and cellular levels, potentially making Deacetylcolchiceine a valuable tool in the treatment of diseases characterized by uncontrolled cell proliferation .

Propiedades

IUPAC Name |

7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVWPZRYDQROLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875143 | |

| Record name | TRIMETHYLCOLCHICINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetylcolchiceine | |

CAS RN |

3482-37-9 | |

| Record name | Deacetylcolchiceine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

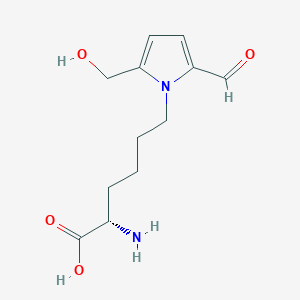

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)

![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)